Structural and Analytical Characterization of 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: A Comprehensive NMR Guide
Structural and Analytical Characterization of 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid: A Comprehensive NMR Guide
Executive Summary
The integration of 1,2,3-triazoles into pharmacophores has become a cornerstone of modern medicinal chemistry, largely due to their stability, dipole moment, and ability to act as bioisosteres for amide bonds[1]. Specifically, 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid represents a highly versatile building block. The basic pyridin-4-yl moiety serves as a critical hydrogen-bond acceptor often utilized in kinase inhibitors and receptor antagonists, while the carboxylic acid provides a synthetic handle for further functionalization (e.g., amide coupling)[2].
This technical guide provides an authoritative breakdown of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts for this molecule. By deconstructing the electronic and magnetic environments of the compound, this whitepaper equips analytical chemists and drug development professionals with the mechanistic causality required to validate synthetic outcomes accurately.
Molecular Architecture & Mechanistic Diagnostics
To accurately predict and assign the NMR spectra of 1-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid, one must analyze the competing electronic effects (inductive and mesomeric) across its three distinct structural domains:
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The Pyridine Ring (Electron-Deficient): The nitrogen atom at the 1-position of the pyridine ring exerts a strong electron-withdrawing inductive ( −I ) and mesomeric ( −M ) effect. Because the triazole is attached at the 4-position, the symmetry of the ring creates an AA′BB′ spin system. The protons ortho to the pyridine nitrogen (H-2/H-6) are severely deshielded.
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The 1,2,3-Triazole Core (Aromatic & Heteroatom-Rich): The triazole ring is an electron-rich aromatic system, but the isolated proton at the 5-position is flanked by two electronegative nitrogen atoms (N1 and N3) and the ipso-carbon of the carboxylic acid. This unique microenvironment results in extreme deshielding[3].
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The Carboxylic Acid (Anisotropic Deshielding): The carbonyl group ( −C=O ) exerts a magnetic anisotropic effect. When coplanar with the triazole ring, its deshielding cone directly impacts the adjacent triazole H-5 proton, pushing its chemical shift further downfield.
Caption: Logical relationship of electronic and anisotropic effects driving NMR chemical shifts.
Quantitative Data Presentation: NMR Chemical Shifts
The zwitterionic character of the compound (a basic pyridine nitrogen and an acidic carboxylic group) necessitates the use of a highly polar, aprotic solvent. DMSO- d6 is the gold standard here; it prevents the rapid proton exchange that would otherwise broaden the carboxylic acid signal in protic solvents, and it effectively disrupts intermolecular hydrogen bonding to ensure solubility[1].
Table 1: 1 H NMR Chemical Shifts (400 MHz, DMSO- d6 , 298 K)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Rationale |
| -COOH | ~13.20 | br s | - | 1H | Highly acidic exchangeable proton; broadened by solvent exchange dynamics. |
| Triazole H-5 | ~9.65 | s | - | 1H | Extreme deshielding due to adjacent N1/N3 atoms, the −I effect of the pyridine ring, and the anisotropic cone of the C4-carbonyl[4]. |
| Pyridine H-2, H-6 | ~8.85 | dd (or d) | ~6.0, 1.5 | 2H | Ortho to the pyridine nitrogen; experiences maximum inductive and mesomeric electron withdrawal. |
| Pyridine H-3, H-5 | ~8.05 | dd (or d) | ~6.0, 1.5 | 2H | Meta to the pyridine nitrogen but ortho to the triazole; part of the AA′BB′ spin system. |
Table 2: 13 C NMR Chemical Shifts (100 MHz, DMSO- d6 , 298 K)
| Carbon Position | Chemical Shift ( δ , ppm) | Type | Mechanistic Rationale |
| C=O (Carboxyl) | ~161.5 | Quaternary | Highly deshielded carbonyl carbon[1]. |
| Pyridine C-2, C-6 | ~151.2 | CH | Adjacent to the electronegative pyridine nitrogen. |
| Triazole C-4 | ~142.0 | Quaternary | Attached to the electron-withdrawing carboxylic acid group[4]. |
| Pyridine C-4 | ~141.5 | Quaternary | Ipso-carbon attached to the N1 of the triazole ring. |
| Triazole C-5 | ~126.5 | CH | Standard aromatic shift, slightly shielded relative to C-4 due to resonance[4]. |
| Pyridine C-3, C-5 | ~114.8 | CH | Meta to the pyridine nitrogen; relatively the most electron-rich carbons in the system. |
Experimental Workflows & Self-Validating Protocols
To ensure robust data acquisition, the synthesis and subsequent analytical characterization must follow a self-validating loop. The standard synthetic route is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[3].
Expert Insight: 4-Azidopyridine exists in a tautomeric equilibrium with its fused ring form, tetrazolo[1,5-a]pyridine. Under CuAAC conditions, the equilibrium shifts, allowing the tetrazole to act as an efficient azide surrogate[5].
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) synthesis.
Protocol 1: Synthesis and Isolation
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Reaction Setup: Dissolve 4-azidopyridine (1.0 equiv, 10 mmol) and propiolic acid (1.2 equiv, 12 mmol) in a 1:1 mixture of tert-butanol and water (40 mL).
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Catalytic Activation: Add sodium ascorbate (10 mol%) followed by copper(II) sulfate pentahydrate (5 mol%). The ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ[3].
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Self-Validation (Reaction Monitoring): Stir at room temperature for 12 hours. Monitor via LC-MS. The reaction is complete when the mass corresponding to the azide/tetrazole disappears and the product mass ( [M+H]+≈191.05 m/z ) dominates.
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Isolation: Adjust the pH of the aqueous mixture to ~4.0 (the approximate isoelectric point of the product) using 1M HCl to maximize precipitation. Filter the resulting solid, wash with cold water and diethyl ether, and dry under high vacuum.
Protocol 2: NMR Sample Preparation and Acquisition
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Sample Preparation: Dissolve 15 mg of the highly pure, dry compound in 0.6 mL of anhydrous DMSO- d6 . Ensure the solvent is sourced from a fresh ampoule to prevent water contamination, which would obscure the carboxylic acid signal (~13.20 ppm) via rapid chemical exchange.
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1 H NMR Acquisition:
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Frequency: 400 MHz or 600 MHz.
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Temperature: 298 K.
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Relaxation Delay (D1): Set to 2.0 seconds. Causality: The isolated triazole H-5 proton lacks adjacent protons for efficient dipole-dipole relaxation. A longer D1 ensures complete longitudinal relaxation ( T1 ), guaranteeing accurate integration.
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Scans: 16 to 32 scans for a high signal-to-noise ratio.
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13 C NMR Acquisition:
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Frequency: 100 MHz or 150 MHz (Proton-decoupled).
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Relaxation Delay (D1): Set to 2.0 - 3.0 seconds.
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Scans: Minimum of 1024 scans. Causality: The molecule contains four quaternary carbons (C=O, Triazole C-4, Pyridine C-4). Quaternary carbons have exceptionally long T1 relaxation times due to the absence of directly attached protons, requiring extensive signal averaging to resolve against baseline noise.
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References
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[5] Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles. Organic Letters - ACS Publications. 5
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[3] A Novel Approach to 1-Monosubstituted 1,2,3-Triazoles by a Click Cycloaddition/Decarboxylation Process. Synthesis (Thieme Connect). 3
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[4] Supplementary Information: 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives. The Royal Society of Chemistry. 4
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[1] Design and Optimization of 1H-1,2,3-Triazole-4-carboxamides as Novel, Potent, and Selective Inverse Agonists and Antagonists of PXR. ACS Medicinal Chemistry Letters. 1
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[2] Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR. PMC - National Institutes of Health. 2
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and optimization of 1H-1,2,3-triazole-4-carboxamides as novel, potent, and selective inverse agonists and antagonists of PXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
